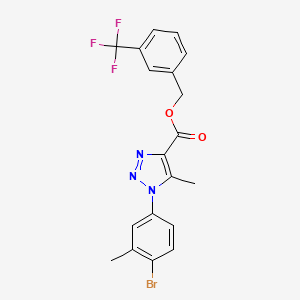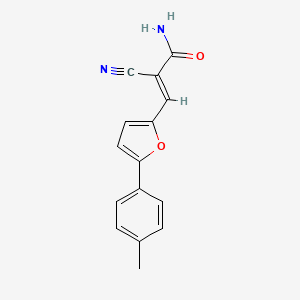
Methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride” is a chemical compound with the CAS Number: 2095672-88-9 . It has a molecular weight of 218.64 . The compound is stored at 4 degrees Celsius and is usually in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound has been involved in reactions such as the aza-Michael addition with NH-heterocycles . Further diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 218.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental analysis.科学的研究の応用
Synthesis and Antibiotic Activity
One key application involves the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated β-lactam antibiotics. These compounds have shown significant antimicrobial activity predominantly against Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance (S. Woulfe & M. Miller, 1985).
Hapten Synthesis for Antibody Production
Additionally, methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride derivatives have been used in the synthesis of haptens with a functional carboxyl group, aiding in the production of antibodies against organophosphate pesticides. This application is crucial for developing diagnostic and therapeutic solutions against toxic substances (W. ten Hoeve et al., 1997).
Synthesis of β-Lactam Derivatives
Research has also focused on transforming 6-epipenicillins into 2R-{(1S, 5R)-2-oxa-6-oxo-4,7- diazabicyclo[3.2.0]hept-3-en-7-yl}-3-methylbut-3-enoates, with this compound derivatives serving as important intermediates. This process underscores the compound's role in creating novel β-lactam antibiotics with potential therapeutic applications (Y. Hamashima et al., 1979).
Controlled Release Pharmaceutical Applications
Moreover, this compound's derivatives have found applications in the pharmaceutical sector, particularly in the design and synthesis of controlled release tablets. This utilization signifies the compound's versatility and potential in developing advanced drug delivery systems (S. Khaled et al., 2014).
Antitumor and Antitubercular Agents
Furthermore, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, derived from this compound, have demonstrated potent antiproliferative properties, targeting tubulin for anticancer applications. Similarly, novel 2-azetidinones have been assessed as potential antitubercular agents, emphasizing the compound's contribution to developing new therapeutic agents (Thomas F. Greene et al., 2016; K. Parikh et al., 2000).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXICCXVYVJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CNC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2715874.png)

amine hydrochloride](/img/structure/B2715877.png)
![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)
![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)

![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2715889.png)

